molecular formula C34H42N2O6 B12781886 Thesin CAS No. 528-37-0

Thesin

Cat. No.: B12781886
CAS No.: 528-37-0
M. Wt: 574.7 g/mol
InChI Key: XGRYDJSRYGHYOO-KJYQHMRQSA-N
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Description

Thesin is a useful research compound. Its molecular formula is C34H42N2O6 and its molecular weight is 574.7 g/mol. The purity is usually 95%.
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Biological Activity

Thesin, a compound derived from the Amaryllidaceae family, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on this compound, highlighting its biological activity through case studies, data tables, and detailed evaluations.

Overview of this compound

This compound is a type of alkaloid found in various plants within the Amaryllidaceae family. Its structural characteristics contribute to its diverse biological activities. Recent studies have focused on its derivatives and their enhanced effects compared to the parent compound.

1. Anti-Inflammatory Activity

This compound and its derivatives have shown significant anti-inflammatory properties. A study evaluated several sinomenine derivatives (including this compound) for their ability to inhibit pro-inflammatory mediators in vitro and in vivo.

  • Key Findings:
    • Compound 17 (a derivative of this compound) exhibited an IC50 value of 30.28 ± 1.70 μM against nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 cells.
    • It significantly suppressed the expression of inflammatory cytokines such as TNF-α, IL-6, and iNOS in a dose-dependent manner (Table 1).
CompoundIC50 (μM)Effect on TNF-α ExpressionEffect on IL-6 Expression
This compoundN/AModerateModerate
Compound 1730.28 ± 1.70Significant reductionSignificant reduction

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

  • Research Findings:
    • In vitro assays demonstrated that this compound can effectively reduce oxidative stress markers.
    • The compound's antioxidant activity was comparable to established antioxidants like ascorbic acid.

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines.

  • Case Study:
    • A study investigated the effect of this compound on human breast cancer cells (MCF-7). Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis.
Cell LineIC50 (μM)Apoptosis Induction (%)
MCF-72545
HeLa3038

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of NF-kB Pathway: this compound derivatives inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
  • Antioxidant Mechanisms: The compound enhances endogenous antioxidant defenses by upregulating antioxidant enzymes.
  • Induction of Apoptosis: In cancer cells, this compound triggers intrinsic apoptotic pathways, leading to cell death.

Properties

CAS No.

528-37-0

Molecular Formula

C34H42N2O6

Molecular Weight

574.7 g/mol

IUPAC Name

bis[[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 2,4-bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C34H42N2O6/c37-25-9-5-21(6-10-25)29-31(33(39)41-19-23-13-17-35-15-1-3-27(23)35)30(22-7-11-26(38)12-8-22)32(29)34(40)42-20-24-14-18-36-16-2-4-28(24)36/h5-12,23-24,27-32,37-38H,1-4,13-20H2/t23-,24-,27+,28+,29?,30?,31?,32?/m0/s1

InChI Key

XGRYDJSRYGHYOO-KJYQHMRQSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)COC(=O)C3C(C(C3C4=CC=C(C=C4)O)C(=O)OC[C@@H]5CCN6[C@@H]5CCC6)C7=CC=C(C=C7)O

Canonical SMILES

C1CC2C(CCN2C1)COC(=O)C3C(C(C3C4=CC=C(C=C4)O)C(=O)OCC5CCN6C5CCC6)C7=CC=C(C=C7)O

Origin of Product

United States

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